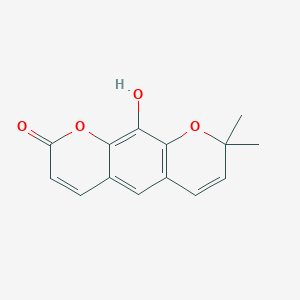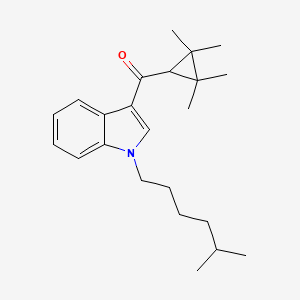
Demethylluvangetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethylluvangetin is a natural product with the chemical formula C14H12O4 and a molecular weight of 244.24 g/mol . It is a yellow crystalline solid that is soluble in organic solvents such as alcohol, acetone, and ether, but almost insoluble in water . This compound is primarily used in research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethylluvangetin can be synthesized from 3-chloro-3-methyl-1-butyne and 7,8-dihydroxycoumarin . The reaction involves the use of potassium carbonate and potassium iodide in water and acetone, followed by heating . The yield of this synthesis method is approximately 40% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes, provided the reaction conditions are optimized for larger batches.
Chemical Reactions Analysis
Types of Reactions: Demethylluvangetin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Demethylluvangetin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in various chemical analyses and studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Demethylluvangetin involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Demethylluvangetin is structurally similar to several other compounds, including:
- Luvangetin (CAS# 483-92-1)
- Xanthoxyletin (CAS# 84-99-1)
- Xanthyletin (CAS# 553-19-5)
- 3’-Hydroxyxanthyletin (CAS# 165900-08-3)
- Decursinol (CAS# 23458-02-8)
- Decursin (CAS# 5928-25-6)
Uniqueness: What sets this compound apart from these similar compounds is its specific molecular structure, which confers unique biological activities and chemical properties . For instance, its antifungal and anti-inflammatory properties are areas of active research, distinguishing it from its analogs .
Properties
IUPAC Name |
10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-14(2)6-5-9-7-8-3-4-10(15)17-12(8)11(16)13(9)18-14/h3-7,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOQSHYTDUMDRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


